molecular formula C27H31ClO5 B11157305 ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate

ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate

Cat. No.: B11157305
M. Wt: 471.0 g/mol
InChI Key: YVINOANYVAHTKL-UHFFFAOYSA-N
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Description

Ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are performed on the chromen-2-one core to introduce the chloro and methyl groups at specific positions.

    Attachment of the Pentamethylbenzyl Group: The pentamethylbenzyl group is introduced through an etherification reaction using pentamethylbenzyl chloride and a suitable base.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl bromoacetate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles to form new derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate can be compared with other chromen-2-one derivatives, such as:

    Coumarin: A simpler chromen-2-one derivative with various biological activities.

    Warfarin: An anticoagulant drug with a chromen-2-one core structure.

    Umbelliferone: A naturally occurring coumarin with antioxidant properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H31ClO5

Molecular Weight

471.0 g/mol

IUPAC Name

ethyl 3-[6-chloro-4-methyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]propanoate

InChI

InChI=1S/C27H31ClO5/c1-8-31-26(29)10-9-20-19(7)21-11-23(28)25(12-24(21)33-27(20)30)32-13-22-17(5)15(3)14(2)16(4)18(22)6/h11-12H,8-10,13H2,1-7H3

InChI Key

YVINOANYVAHTKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=C(C(=C(C(=C3C)C)C)C)C)Cl)C

Origin of Product

United States

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